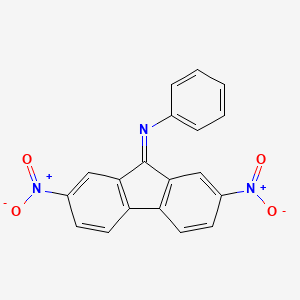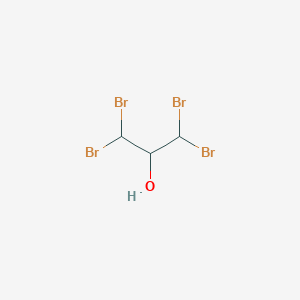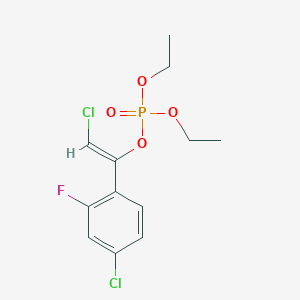
2,7-Dinitro-N-phenyl-9H-fluoren-9-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dinitro-N-phenyl-9H-fluoren-9-imine is a chemical compound known for its unique structure and properties. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of nitro groups at the 2 and 7 positions and a phenyl group attached to the nitrogen atom at the 9 position of the fluorene core.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 9-fluorenone with 4-chloroaniline in the presence of p-toluenesulfonic acid in toluene . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dinitro-N-phenyl-9H-fluoren-9-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2,7-diamino-N-phenyl-9H-fluoren-9-imine.
Wissenschaftliche Forschungsanwendungen
2,7-Dinitro-N-phenyl-9H-fluoren-9-imine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects. The exact pathways and molecular targets depend on the specific context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Dinitro-9-fluorenone: Similar structure but lacks the phenyl group attached to the nitrogen atom.
2,4,7-Trinitro-9-fluorenone: Contains an additional nitro group compared to 2,7-Dinitro-N-phenyl-9H-fluoren-9-imine.
Phenylfluorone: A related compound with different functional groups
Uniqueness
This compound is unique due to the presence of both nitro and phenyl groups, which confer distinct chemical and physical properties. These features make it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
62799-30-8 |
|---|---|
Molekularformel |
C19H11N3O4 |
Molekulargewicht |
345.3 g/mol |
IUPAC-Name |
2,7-dinitro-N-phenylfluoren-9-imine |
InChI |
InChI=1S/C19H11N3O4/c23-21(24)13-6-8-15-16-9-7-14(22(25)26)11-18(16)19(17(15)10-13)20-12-4-2-1-3-5-12/h1-11H |
InChI-Schlüssel |
MYQFRVMCKPMNBF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=C2C3=C(C=CC(=C3)[N+](=O)[O-])C4=C2C=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2]Benzopyrano[4,3-b][1]benzopyran-5(7H)-one](/img/structure/B14510692.png)

![Ethyl 2-{[(thiophen-3-yl)sulfanyl]methyl}benzoate](/img/structure/B14510704.png)


![4H-[1]Benzopyrano[3,4-d]oxazol-4-one, 8-methyl-2-(3-methylphenyl)-](/img/structure/B14510715.png)
![Trimethyl{1-[(trimethylsilyl)oxy]prop-1-en-1-yl}silane](/img/structure/B14510718.png)





![2-[2-[[2-(Carboxymethylamino)-5-chlorophenyl]disulfanyl]-4-chloroanilino]acetic acid](/img/structure/B14510750.png)
